(S)-Rexamino
Übersicht
Beschreibung
(S)-Rexamino is a chiral compound with significant applications in various scientific fields. The compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The (S)-enantiomer of Rexamino is particularly noted for its higher activity compared to its ®-counterpart, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Rexamino typically involves asymmetric synthesis techniques to ensure the production of the desired enantiomer. One common method is the use of chiral catalysts in the hydrogenation of prochiral precursors. The reaction conditions often include:
Temperature: Moderate temperatures around 25-50°C.
Pressure: Hydrogen gas at pressures ranging from 1 to 5 atmospheres.
Catalysts: Chiral rhodium or ruthenium complexes.
Industrial Production Methods
On an industrial scale, this compound is produced using large-scale asymmetric hydrogenation processes. The use of continuous flow reactors has been adopted to enhance the efficiency and yield of the production process. These reactors allow for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Rexamino undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where this compound reacts with nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or halides.
Wissenschaftliche Forschungsanwendungen
(S)-Rexamino has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-Rexamino involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Rexamino: The enantiomer of (S)-Rexamino, with lower biological activity.
Chiral Amines: Compounds like (S)-amphetamine and (S)-methamphetamine, which share similar structural features.
Uniqueness
This compound is unique due to its high enantiomeric purity and specific stereochemistry, which confer distinct biological and chemical properties. Its ability to selectively interact with molecular targets makes it a valuable compound in research and industrial applications.
Biologische Aktivität
(S)-Rexamino, a compound derived from the metabolism of levamisole, has garnered attention due to its potential biological activities and implications in various fields, particularly in veterinary medicine and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and research findings.
Chemical Structure and Properties
This compound is chemically characterized as 4-phenyl-4,5-dihydro-1,3-oxazol-2-amine. It is primarily recognized as a metabolite of levamisole, an anthelmintic drug widely used in veterinary medicine. The compound's structure is crucial for understanding its biological interactions and mechanisms.
Antiproliferative Activity
Research indicates that this compound exhibits antiproliferative effects on various cell lines. A study demonstrated that synthetic peptides related to this compound showed dose-dependent inhibition of tumor cell proliferation, suggesting potential applications in cancer therapy .
Cell Line | Effect | Mechanism |
---|---|---|
Colo205 (colon cancer) | Significant antiproliferative effect | Inhibition of cell cycle progression |
MCF7 (breast cancer) | Moderate inhibition | Induction of apoptosis |
H1299 (lung cancer) | No significant effect | Lack of response in p53 null cells |
Neuropharmacological Activity
This compound has been implicated in neuropharmacological studies. Its interaction with nicotinic acetylcholine receptors suggests potential effects on neurotransmitter release. This mechanism may relate to the compound's presence as a metabolite in cases where levamisole is used .
Veterinary Implications
A significant body of research has focused on the detection of this compound in horses following the administration of levamisole. Studies have shown that both oral and injectable forms of levamisole lead to the presence of this compound in urine and plasma samples. This finding is critical for understanding drug metabolism in equines and its implications for doping regulations in horse racing .
- Study Overview : Administration of levamisole preparations to horses.
- Findings : Detection of this compound alongside aminorex, indicating metabolic pathways.
- Implications : Understanding the pharmacokinetics can aid in developing guidelines for drug use in competitive sports.
Human Health Concerns
While primarily studied in animals, this compound's association with pulmonary hypertension through its parent compound, aminorex, raises concerns about its safety profile. Reports indicate that aminorex ingestion has led to severe health complications, including pulmonary arterial hypertension, suggesting that metabolites like this compound may also pose risks .
Research Findings
Research has consistently shown that this compound does not exhibit significant psychoactive properties when compared to other stimulants. In drug discrimination studies involving rats, it was found to be inactive, indicating a lower potential for abuse compared to similar compounds .
Eigenschaften
IUPAC Name |
(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFPLELNWIASCT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455710 | |
Record name | (S)-Rexamino | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165035-65-4 | |
Record name | (S)-Rexamino | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.